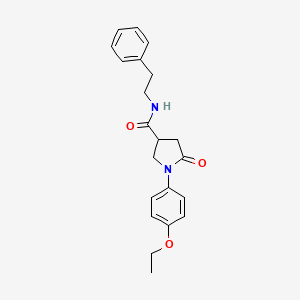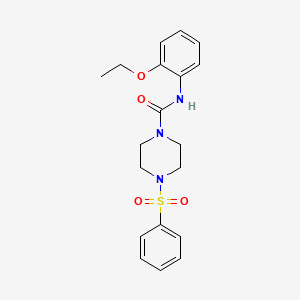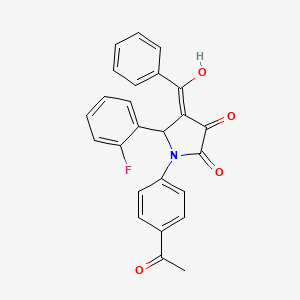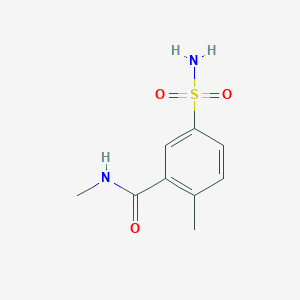
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide, also known as BHSA, is a sulfonamide compound that has been widely studied for its potential applications in various fields, including medicine and biotechnology. BHSA is a white crystalline powder that is soluble in water and organic solvents. In
Aplicaciones Científicas De Investigación
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide has been extensively studied for its potential applications in various scientific fields, including medicine, biotechnology, and materials science. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. It has been used as a potential treatment for various diseases, including cancer, arthritis, and viral infections.
In biotechnology, this compound has been used as a surfactant in various applications, including protein purification and biocatalysis. It has also been used as a stabilizer for enzymes and other biomolecules.
In materials science, this compound has been used as a template for the synthesis of various materials, including metal-organic frameworks and mesoporous materials. It has also been used as a building block for the synthesis of dendrimers and other nanostructures.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide. One area of focus is the development of new synthetic methods for this compound that can improve its purity and yield. Another area of focus is the development of new applications for this compound, particularly in the fields of medicine and biotechnology. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of new therapeutic agents based on this compound.
Métodos De Síntesis
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide can be synthesized through a two-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with ethylene glycol, followed by the reaction of the resulting intermediate with ammonia. This method has been optimized to yield high-quality this compound with high purity and yield.
Propiedades
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-12-10-17(11-13-19)22(20,21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNFRHSEMUCKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)



![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)
![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)
